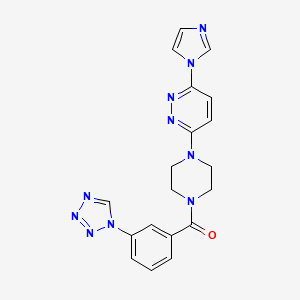![molecular formula C12H11NO5S2 B2988286 3-{4-[(Methylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid CAS No. 882747-62-8](/img/structure/B2988286.png)
3-{4-[(Methylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-{4-[(Methylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid” is a chemical compound that belongs to the class of thiophene derivatives . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular formula of “3-{4-[(Methylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid” is C12H11NO5S2 . The molecular weight of this compound is 313.35 .Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Scientific Research Applications
Novel Sulfonated Thin-Film Composite Nanofiltration Membranes
A study by Liu et al. (2012) introduced novel sulfonated aromatic diamine monomers used to prepare thin-film composite (TFC) nanofiltration (NF) membranes, demonstrating enhanced water flux and dye treatment capabilities due to improved surface hydrophilicity. These membranes show significant potential for applications in water treatment technologies (Liu et al., 2012).
Carbodiimide-Sulfoxide Reactions for Synthesizing Stabilized Sulfonium Ylides
Research by Cook and Moffatt (1968) explored reactions between compounds containing reactive methylene groups and sulfoxides, leading to the synthesis of highly stabilized sulfonium ylides. This study opens avenues for new chemical syntheses and the exploration of sulfonium ylides' roles in various chemical reactions (Cook & Moffatt, 1968).
Matrix Metalloproteinase 2 (MMP2) Inhibition Studies
Tao et al. (2010) conducted a study on the inhibition mechanism of MMP2, a crucial enzyme in various diseases, using a sulfoxide analogue of SB-3CT. The research provides insights into the design of new inhibitors for therapeutic applications, emphasizing the compound's role in modulating biological activities (Tao et al., 2010).
Development of Sulfonated Polyimides with Enhanced Properties
Watari et al. (2004) synthesized a novel sulfonated diamine monomer, leading to the creation of sulfonated polyimides (SPIs) with superior water stability and proton conductivity. This research indicates the potential of such materials in fuel cell technologies and other applications requiring high-performance polymers (Watari et al., 2004).
Future Directions
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . This suggests that there is a promising future for the development and study of thiophene derivatives like “3-{4-[(Methylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid”.
properties
IUPAC Name |
3-[4-(methanesulfonamido)phenoxy]thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5S2/c1-20(16,17)13-8-2-4-9(5-3-8)18-10-6-7-19-11(10)12(14)15/h2-7,13H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOVJJZZJIMUHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)OC2=C(SC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{4-[(Methylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

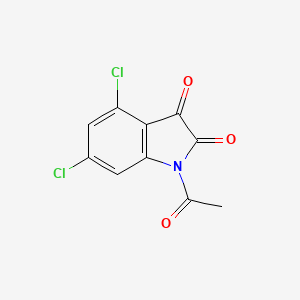
![4-[4-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid](/img/structure/B2988206.png)
![4-(2-Methoxybenzyl)-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione](/img/structure/B2988207.png)
![(Z)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2988209.png)

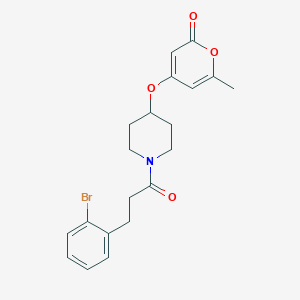
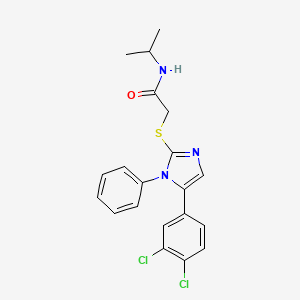
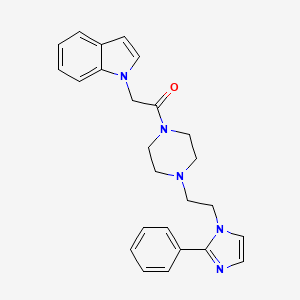
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2988217.png)
![2-[3-[4-(Dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2988219.png)
![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2988220.png)
